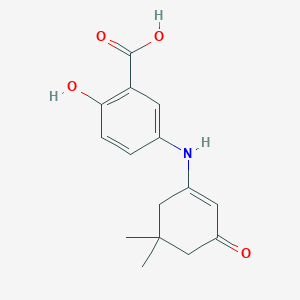

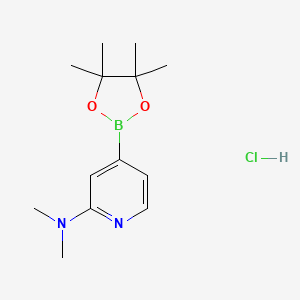

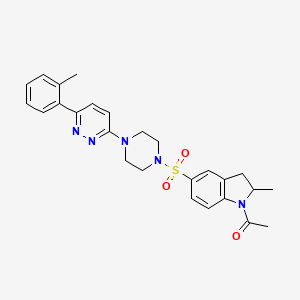

5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid (5-DMCBA) is a naturally occurring compound found in various plants, including ginger, turmeric, and black pepper. It has been extensively studied for its potential therapeutic applications in various diseases and disorders. 5-DMCBA has been shown to possess a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been studied for its potential use in treating conditions such as Alzheimer’s disease, stroke, and Parkinson’s disease.

Scientific Research Applications

Applications in Anticancer and Radioprotective Agents

The compound has been utilized in the synthesis of novel quinolines, showing promise as potential anticancer and radioprotective agents. Specifically, derivatives of this compound have demonstrated cytotoxic activity comparable to the reference drug doxorubicin, with certain compounds also displaying in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).

Role in Synthesis of Polycyclic Derivatives

The compound is also crucial in synthesizing fused polycyclic 5H-Chromeno[3,2-c]quinoline-6,8(7H,9H)-dione derivatives. These derivatives are formed through a multi-component reaction, demonstrating the versatility and potential of this compound in creating complex chemical structures (Shen et al., 2016).

Molecular Structure and Interactions

In terms of molecular structure, the compound forms part of a complex crystal structure. It has been synthesized and analyzed, revealing details about its molecular conformation and the nature of interactions within the crystal, such as hydrogen bonding and molecular packing (Jiang et al., 2007).

Antimicrobial Activities

Additionally, derivatives of this compound have been studied for their antimicrobial activities. The synergistic effects of these derivatives with different antibiotics were examined, revealing their potential in treating and preventing diseases caused by various microbial agents (Puhl et al., 2011).

properties

IUPAC Name |

5-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2)7-10(5-11(17)8-15)16-9-3-4-13(18)12(6-9)14(19)20/h3-6,16,18H,7-8H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHQPZCTBDNOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642208 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)

![N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2387923.png)

![methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate](/img/structure/B2387924.png)

![2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2387927.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)